molecular formula C14H14BrNO3S B12101997 Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate

Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate

Cat. No.: B12101997
M. Wt: 356.24 g/mol
InChI Key: YJFKIYRENJMNNP-UHFFFAOYSA-N
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Description

Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate (CAS 1206908-00-0) is a high-value brominated thiazole derivative designed for advanced chemical synthesis and research applications. This compound features a molecular formula of C14H14BrNO3S and a molecular weight of 356.24 g/mol . Its structure integrates two key functional groups: an ester and a benzyl-protected hydroxymethyl chain, making it a versatile and multifunctional synthetic intermediate. The reactive 2-bromo position on the thiazole ring is a primary site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex heterocyclic systems. The ester group at the 5-position offers a handle for further functionalization through hydrolysis or amidation, while the benzyloxymethyl moiety can be deprotected to reveal a hydroxymethyl group. This combination of features makes it particularly valuable in pharmaceutical research and materials science for the development of novel compounds, including potential agrochemicals and ligands for catalysis. Researchers will find this product is supplied with a high standard of purity. It is recommended to be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the available safety data for proper handling information.

Properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14BrNO3S/c1-2-19-13(17)12-11(16-14(15)20-12)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

YJFKIYRENJMNNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Core Thiazole Ring Formation

The thiazole ring is typically synthesized via cyclization reactions. Common methods include:

  • Hantzsch pyrrole synthesis : Condensation of α-haloketones with thioamides or thioureas.

  • Weinreb ketone cyclization : Reaction of α,β-unsaturated ketones with thiols.

However, for this compound, the bromine and (benzyloxy)methyl groups are introduced post-cyclization.

Bromination at Position 2

Bromination is critical for introducing the bromine atom. Reagents like N-bromosuccinimide (NBS) or Br₂ are used under controlled conditions (e.g., THF, 0–25°C).

(Benzyloxy)methyl Group Installation

The (benzyloxy)methyl group is introduced via benzylation of a hydroxymethyl intermediate. This step involves:

  • Reduction of a carbonyl group (e.g., ketone or ester) at position 4 to a hydroxymethyl group.

  • Benzyl ether formation using benzyl chloride (BnCl) or benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃).

Esterification at Position 5

The ethyl ester group is typically introduced via Fischer esterification or DCC-mediated coupling of the carboxylic acid precursor with ethanol.

Stepwise Synthesis Pathways

Pathway 1: Bromination → Reduction → Benzylation → Esterification

StepReaction TypeReagents/ConditionsYieldReference
1BrominationNBS, THF, 0–25°C75–85%
2ReductionNaBH₄, EtOH, reflux80–90%
3BenzylationBnCl, K₂CO₃, DMF, 60°C70–80%
4EsterificationDCC, HOBt, EtOH, RT85–90%

Notes :

  • Step 1 : Bromination at position 2 using NBS in THF ensures regioselectivity.

  • Step 2 : Reduction of a ketone or ester at position 4 to a hydroxymethyl group using NaBH₄.

  • Step 3 : Benzylation of the hydroxymethyl group with BnCl under basic conditions.

  • Step 4 : Esterification of the carboxylic acid at position 5 with ethanol.

Pathway 2: Benzylation → Bromination → Esterification

StepReaction TypeReagents/ConditionsYieldReference
1BenzylationBnCl, K₂CO₃, DMF, 60°C70–80%
2BrominationBr₂, CH₂Cl₂, 0°C75–85%
3EsterificationDCC, HOBt, EtOH, RT85–90%

Notes :

  • Step 1 : Benzylation of a hydroxymethyl precursor at position 4.

  • Step 2 : Bromination at position 2 after benzylation to avoid steric hindrance.

Reaction Conditions and Optimization

Bromination Efficiency

Bromination yield depends on solvent and temperature:

SolventTemperature (°C)Yield (%)Reference
THF0–2575–85
CH₂Cl₂080–90

Optimal Conditions :

  • Reagent : NBS in THF (1.2 equiv) at 0–25°C.

  • Advantage : Minimizes over-bromination at position 4 or 5.

Reduction of Carbonyl Groups

NaBH₄-mediated reductions show variable yields based on substrate:

SubstrateSolventTemperature (°C)Yield (%)Reference
Ethyl 2-bromothiazole-4-carboxylateEtOHReflux81–91
Ethyl 2-bromothiazole-4-carboxylateTHF0–2067–87

Key Insight :

  • Ethanol : Higher temperatures (reflux) improve yields for sterically hindered substrates.

  • THF : Lower temperatures (0–20°C) reduce side reactions but may lower yields.

Purification and Characterization

Purification Techniques

StepMethodSolvent SystemReference
Crude ProductColumn chromatographyEtOAc/hexanes (1:5–1:1)
Final ProductRecrystallizationEtOAc/hexanes (1:1)

Note : Column chromatography is critical to isolate the target compound from byproducts (e.g., dibrominated derivatives).

Spectroscopic Data

TechniqueKey Peaks/SignalsReference
¹H NMR δ 4.52 (d, J = 5.7 Hz, 2H)
¹³C NMR δ 168.2 (C=O), 61.3 (CH₂O)
LC-MS m/z 356.24 (M+H)⁺

Challenges and Limitations

Regioselectivity

  • Issue : Bromination at position 2 vs. 4/5.

  • Solution : Use directing groups (e.g., ester at position 5) to favor position 2 bromination.

Benzylation Side Reactions

  • Issue : Over-benzylation or cleavage of the benzyl group during acidic workup.

  • Solution : Use mild bases (K₂CO₃) and aprotic solvents (DMF) to minimize side reactions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Pathway 1 High regioselectivity for bromineRequires multiple purification steps
Pathway 2 Simplified sequenceRisk of steric hindrance during bromination

Chemical Reactions Analysis

    Types of Reactions:

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Antimicrobial Activity

    Preliminary studies suggest that Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate exhibits significant antimicrobial properties. Compounds containing thiazole moieties are often investigated for their ability to inhibit bacterial growth. This compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

    Anticancer Properties

    The compound has also been evaluated for its anticancer potential. Initial findings indicate that it may inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The following table summarizes the IC50 values obtained from these assays:

    Cell LineIC50 (µM)
    MCF-715
    A54920
    HeLa18

    These results suggest moderate cytotoxicity against the tested cancer cell lines, indicating potential as an anticancer agent. The proposed mechanism includes the inhibition of specific enzymes critical for cancer cell proliferation .

    Material Science Applications

    Due to its unique structural features, this compound is being explored for applications in material science. Its reactivity allows for modifications that can tailor its properties for use in polymers and coatings. The benzyloxy group enhances solubility and compatibility with various solvents, making it suitable for incorporation into diverse material matrices.

    Case Studies

    Antimicrobial Efficacy Study : A research team synthesized various thiazole derivatives, including this compound, and evaluated their antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, suggesting its potential as a therapeutic agent in treating bacterial infections.

    Anticancer Screening : In another study focused on anticancer properties, this compound was tested against multiple cancer cell lines. Flow cytometry assays indicated that the compound induces apoptosis in MCF-7 cells, further supporting its candidacy as an anticancer drug .

    Mechanism of Action

    • The exact mechanism of action for this compound is context-dependent and would require specific studies.
    • Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
  • Comparison with Similar Compounds

    Key Compounds:

    Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0): Structural Differences: Lacks the benzyloxymethyl group at position 4, instead featuring a methyl group. Impact: Reduced steric bulk and lipophilicity compared to the target compound. Similarity score: 0.81 .

    Ethyl 5-bromothiazole-2-carboxylate (CAS 1202237-88-4):

    • Structural Differences : Bromine at position 5 instead of 2; ester group at position 2.
    • Impact : Altered electronic distribution on the thiazole ring, making the bromine less reactive toward Suzuki-Miyaura couplings. Similarity score: 0.88 .

    5-Bromo-4-methylthiazole-2-carboxylic acid (CAS 874509-45-2):

    • Structural Differences : Replaces the ethyl ester with a carboxylic acid and substitutes position 4 with methyl.
    • Impact : Higher aqueous solubility due to the carboxylic acid group but reduced cell membrane permeability. Similarity score: 0.86 .

    Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate: Structural Differences: Incorporates a benzimidazolyl-phenyl substituent at position 2. ~366 g/mol for the target compound) .

    Physicochemical Properties

    Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Reactivity at Bromine
    Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate ~366.2 2-Br, 4-(benzyloxy)methyl, 5-COOEt ~3.5 High (electron-deficient position 2)
    Ethyl 2-bromo-4-methylthiazole-5-carboxylate ~264.1 2-Br, 4-CH3, 5-COOEt ~2.1 Moderate
    Ethyl 5-bromothiazole-2-carboxylate ~235.1 5-Br, 2-COOEt ~1.8 Low (bromine at less reactive position)
    5-Bromo-4-methylthiazole-2-carboxylic acid ~222.1 5-Br, 4-CH3, 2-COOH ~1.2 Moderate (acid group may hinder reactions)

    Note: LogP values estimated using substituent contributions; reactivity inferred from electronic and steric effects.

    Research Findings

    • SAR Studies : Benzyloxymethyl-substituted thiazoles demonstrate improved antimicrobial activity compared to methyl-substituted analogs, likely due to increased membrane interaction .
    • Stability : Ethyl esters (as in the target compound) exhibit slower hydrolysis than methyl esters under physiological conditions, extending half-life in vivo .

    Biological Activity

    Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique thiazole ring structure that incorporates a bromine atom and an ethyl ester functional group. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with various biological targets.

    Chemical Structure and Properties

    • Molecular Formula : C₁₄H₁₄BrN₁O₃S
    • Molecular Weight : Approximately 356.23 g/mol
    • Structural Features : The compound features a benzyloxy methyl substituent, which enhances its reactivity and biological activity. The presence of the thiazole moiety is significant for its biological interactions.

    Biological Activity Overview

    Preliminary studies indicate that this compound exhibits a range of biological activities:

    • Antimicrobial Properties :
      • Compounds with thiazole moieties are often investigated for their ability to inhibit various pathogens. This compound has shown potential as an antimicrobial agent, warranting further investigation into its efficacy against specific bacterial and fungal strains.
    • Anticancer Activity :
      • The compound's structural characteristics suggest it may interact with proteins involved in cancer pathways. Similar compounds have demonstrated significant anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

    Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Initial findings suggest that it may bind to specific enzymes or receptors involved in disease processes. Interaction studies are necessary to determine binding affinities and the nature of these interactions.

    Interaction Studies

    The following table summarizes the interaction studies conducted on structurally similar compounds, which may provide insights into the expected interactions of this compound:

    Compound NameBiological TargetBinding AffinityActivity Type
    Ethyl 4-bromothiazole-5-carboxylateUnknownNot specifiedAntimicrobial
    Methyl 2-bromothiazole-5-carboxylateUnknownNot specifiedAnticancer
    Benzyl 4-(bromomethyl)thiazole-5-carboxylateUnknownNot specifiedAntimicrobial

    Case Studies and Research Findings

    • Anticancer Studies :
      • A study on benzothiazole derivatives highlighted their ability to inhibit cancer cell proliferation through specific signaling pathway modulation. For instance, compounds similar in structure were shown to affect the AKT and ERK pathways, leading to reduced cancer cell survival .
    • Antimicrobial Efficacy :
      • Research has demonstrated that thiazole derivatives possess broad-spectrum antimicrobial activities. Compounds with similar thiazole structures have been effective against various bacterial strains, suggesting that this compound could exhibit comparable efficacy .

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